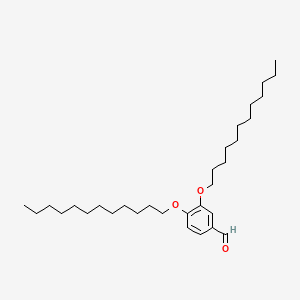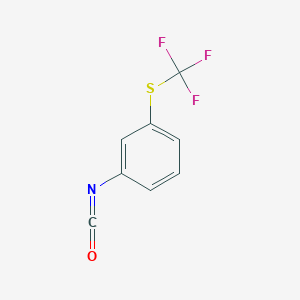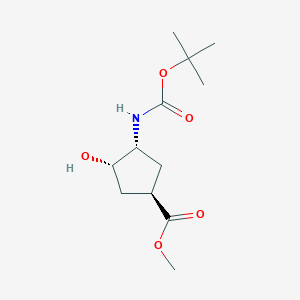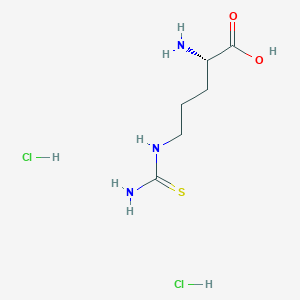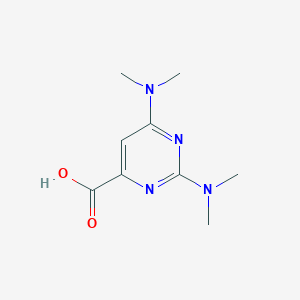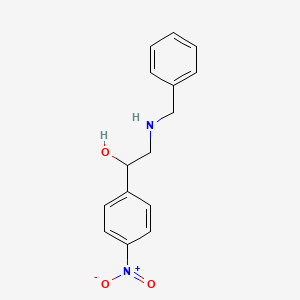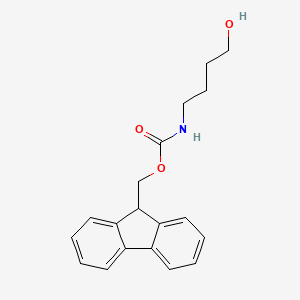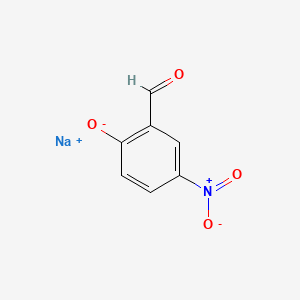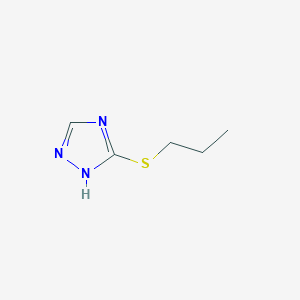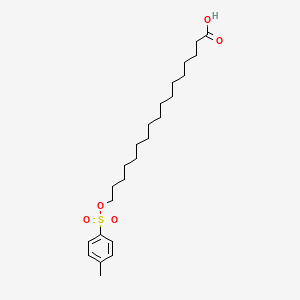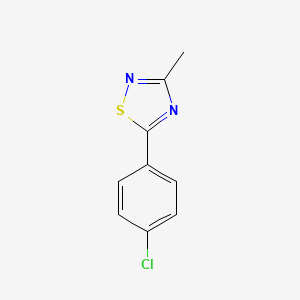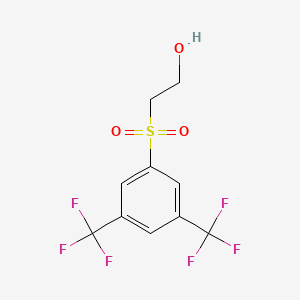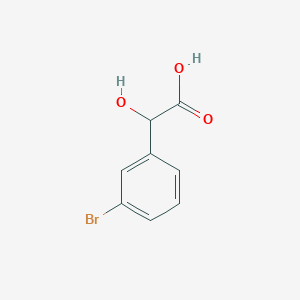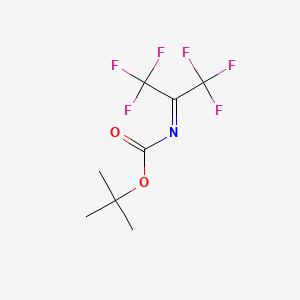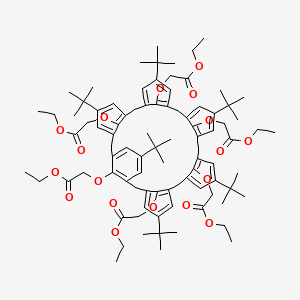
Cesium ionophore II
Vue d'ensemble
Description
Cesium ionophore II is a type of calixarene macrocycle . Calixarenes are a well-known family of macrocyclic compounds with many potential applications in various branches of chemistry and biology . They are widely used as the building blocks for the construction of more sophisticated systems due to their one-pot preparation, easy derivatization, and unique complexation abilities .
Synthesis Analysis
A potentiometric sensor, based on the glassy carbon electrode (GCE) modified with a magnetic multi-walled carbon nanotubes/cesium ion-imprinted polymer composite (MMWCNTs@Cs-IIP), has been introduced for the detection of cesium . The ion-imprinted polymer (IIP) was synthesized using cesium ions as the template ions, chitosan as the functional monomer, and glutaraldehyde as the cross-linking agent .Molecular Structure Analysis
The most probable structure of the cesium ionophore II–Pb 2+ cationic complex was derived using quantum mechanical DFT calculations . The combination of theoretical DFT calculations and an experimental extraction method in the two-phase water–nitrobenzene system can provide relevant data on the noncovalent bonding interactions of the divalent lead cation (Pb 2+) with the cesium ionophore II ligand .Chemical Reactions Analysis
Cesium ionophore II has been used in the solvent extraction of Pb 2+ into nitrobenzene by means of a synergistic mixture of strontium dicarbollylcobaltate, Sr (DCC) 2 . The very high stability constant of the cesium ionophore II–Pb 2+ cationic complex dissolved in nitrobenzene saturated with water was determined on the basis of extraction experiments in the two-phase water/nitrobenzene system and γ-activity measurements .Physical And Chemical Properties Analysis
Cesium is a very soft, ductile, silvery white metal . It is the most reactive, not only the alkali metals but also of all metals . When cesium is exposed to air, an explosion-like oxidation to form cesium superoxide, CsO 2, occurs; contact with water results in a vigorous reaction to form cesium hydroxide and hydrogen gas, which may ignite spontaneously .Applications De Recherche Scientifique
1. Environmental Applications
Cesium ionophore II is employed in environmental applications, particularly in the detection and separation of cesium ions. Bereczki et al. (2006) demonstrated the use of 1,3-alternate thiacalix[4]mono(crown-6) ether, a type of cesium ionophore, in membrane electrodes, showing high selectivity for cesium over other alkali-metal ions. Such ionophores have potential applications in environmental monitoring, especially in contexts where precise cesium ion detection is required (Bereczki et al., 2006).
2. Interfacial Molecular Recognition
The behavior of cesium ionophore II at the air-solution interface is another area of research. Rodrigo et al. (2016) found an enhancement in the cation binding specificity of cesium ionophore II at this interface, which is crucial for the development of novel materials and sensing techniques. This suggests potential applications in analytical techniques that require molecular recognition at interfaces (Rodrigo et al., 2016).
3. Optical Sensing
Cesium ionophore II is used in the development of optical sensors for cesium ion detection. Kumar et al. (2016) reviewed the use of fluorescent optical chemosensors, including cesium ionophore II, highlighting their nondestructive nature, high sensitivity, and applicability in biological systems. Such sensors are invaluable for detecting cesium ions in various environmental and biological contexts (Kumar et al., 2016).
4. Electrochemical Applications
In electrochemical applications, cesium ionophore II is utilized for the selective removal of cesium ions from wastewater, as shown in research by Chen et al. (2013). They proposed an electrochemical adsorption system using copper hexacyanoferrate nanofilms for cesium separation, highlighting its potential in nuclear wastewater treatment (Chen et al., 2013).
5. Analytical Chemistry
Cesium ionophore II plays a significant role in analytical chemistry. For example, Aglan et al. (2012) developed a chemically modified carbon paste electrode for cesium ion determination based on potassium zinc hexacyanoferrate as an ionophore. This electrode exhibits a Nernstian response for Cs(I) ions over a wide concentration range, demonstrating its utility in analytical applications (Aglan et al., 2012).
6. Nuclear Waste Treatment
Cesium ionophore II is crucial in the treatment of radioactive waste. Casnati et al. (2001) highlighted the use of calix[4]arene-crowns-6, a class of cesium ionophores, for the efficient and selective removal of cesium ion from radioactive waste. Such ionophores are vital for managing the environmental impact of nuclear waste (Casnati et al., 2001).
Orientations Futures
Calcium ionophore improves embryonic development and pregnancy outcomes in patients with poor embryo development in previous intracytoplasmic sperm injection (ICSI) cycles . This suggests that calcimycin could improve preimplantation development and pregnancy outcomes in patients aged <35 years with embryo developmental problems in previous ICSI cycles . Enhanced cation recognition by a macrocyclic ionophore at the air–solution interface has also been reported , indicating potential advances in the development of novel functional materials and molecular sensing techniques .
Propriétés
IUPAC Name |
ethyl 2-[[5,11,17,23,29,35-hexatert-butyl-38,39,40,41,42-pentakis(2-ethoxy-2-oxoethoxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H120O18/c1-25-97-73(91)49-103-79-55-31-57-39-68(86(10,11)12)41-59(80(57)104-50-74(92)98-26-2)33-61-43-70(88(16,17)18)45-63(82(61)106-52-76(94)100-28-4)35-65-47-72(90(22,23)24)48-66(84(65)108-54-78(96)102-30-6)36-64-46-71(89(19,20)21)44-62(83(64)107-53-77(95)101-29-5)34-60-42-69(87(13,14)15)40-58(81(60)105-51-75(93)99-27-3)32-56(79)38-67(37-55)85(7,8)9/h37-48H,25-36,49-54H2,1-24H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCAFCZTEHDYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=C(C(=CC(=C5)C(C)(C)C)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H120O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394771 | |
| Record name | Cesium ionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cesium ionophore II | |
CAS RN |
92003-62-8 | |
| Record name | Cesium ionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butylcalix[6]arene-hexaacetic acid hexaethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



